molecular formula C20H21NO4S B2442616 1'-Tosylspiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-41-1

1'-Tosylspiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2442616
CAS No.: 877811-41-1
M. Wt: 371.45
InChI Key: KDRJYIRPRREXNO-UHFFFAOYSA-N
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Description

1’-Tosylspiro[chroman-2,4’-piperidin]-4-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, where a chroman ring is fused with a piperidine ring, and a tosyl group is attached to the nitrogen atom of the piperidine ring. The presence of these functional groups and the spirocyclic structure imparts distinct chemical and physical properties to the compound.

Scientific Research Applications

1’-Tosylspiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Future Directions

Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations . This suggests that there is ongoing interest in the development and application of these compounds in the field of medicinal chemistry.

Preparation Methods

The synthesis of 1’-Tosylspiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate phenolic precursors.

    Spirocyclization: The chroman derivative is then subjected to spirocyclization with a piperidine derivative under specific conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1’-Tosylspiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiolates.

These reactions are typically conducted under controlled conditions to ensure the desired transformations and to avoid side reactions.

Comparison with Similar Compounds

1’-Tosylspiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds such as:

    Spirooxindoles: These compounds also feature a spirocyclic structure but with an oxindole moiety instead of a chroman ring.

    Spirobenzofurans: Similar to spirochromans but with a benzofuran ring, these compounds exhibit different chemical reactivity and biological activities.

    Spiropiperidines: These compounds share the piperidine ring but differ in the attached functional groups and overall structure.

The uniqueness of 1’-Tosylspiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of functional groups and the resulting chemical properties, making it a distinct and valuable compound in various fields of research.

Properties

IUPAC Name

1'-(4-methylphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-15-6-8-16(9-7-15)26(23,24)21-12-10-20(11-13-21)14-18(22)17-4-2-3-5-19(17)25-20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRJYIRPRREXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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